
An In-depth Technical Guide on the Early
Research Findings of BJT-778

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tak-778

Cat. No.: B1241480 Get Quote

This guide provides a comprehensive overview of the preclinical and early clinical data on BJT-

778, a potent, fully human monoclonal antibody targeting the hepatitis B surface antigen

(HBsAg). The information is intended for researchers, scientists, and drug development

professionals.

Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro and in vivo

studies of BJT-778.

Table 1: Binding Affinity and Kinetics of BJT-778 to HBsAg[1]

Parameter HBsAg Serotype 'ad' HBsAg Serotype 'ay'

Binding Affinity (Kd) (nM) 0.22 0.39

Table 2: In Vitro Neutralization Potency of BJT-778[1][2]

Virus Parameter Mean Value (nM) ± SD

Hepatitis B Virus (HBV) EC50 0.09 ± 0.02

Hepatitis D Virus (HDV) EC50 0.01 ± 0.003
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Table 3: BJT-778 Binding to HBsAg of Major HBV Genotypes[1]

Genotype IC50 (nM) Mean ± SD

Genotype A 0.07 ± 0.08

Genotype B 0.02 ± 0.003

Genotype C 0.02 ± 0.003

Genotype D 0.07 ± 0.05

Table 4: BJT-778 Binding to HBsAg with Clinical Mutations[1]

HBsAg Protein IC50 (nM) Mean ± SD

Wild Type (Ayw) 0.14 ± 0.11

D144A 0.99 ± 0.08

T126S 0.03 ± 0.01

M133L 0.03 ± 0.04

G145R >67

Table 5: Pharmacokinetic Properties of Single Subcutaneous Doses of BJT-778 in Healthy

Volunteers
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Dose
Cmax
(Geometric
Mean)

AUCinf
(Geometric
Mean)

T1/2
(Geometric
Mean)

Tmax (Median)

75 mg
Proportionally

lower
Proportional 27-36 days 7 days

300 mg

Dose-

proportional

increase

Dose-

proportional

increase

27-36 days 7 days

900 mg
Proportionally

higher
Proportional 27-36 days 7 days

Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:

Binding Affinity and Kinetics Analysis: The kinetic rate and binding affinity of BJT-778 to HBsAg

were determined using surface plasmon resonance. Purified HBsAg from both 'ad' and 'ay'

serotypes were used in these experiments to assess the binding parameters (Kd and Ka).

In Vitro Neutralization Assays: The half-maximal effective concentration (EC50) for the

neutralization of HBV and HDV infections was determined in vitro. While the specific cell lines

are not detailed in the provided abstracts, these assays typically involve infecting susceptible

cell lines with HBV or HDV in the presence of varying concentrations of BJT-778. The viral load

is then quantified to determine the concentration at which 50% of viral activity is inhibited.

HBsAg Genotype and Mutant Binding Assays: The binding of BJT-778 to different HBsAg

genotypes and clinically relevant mutants was assessed to determine the half-maximal

inhibitory concentration (IC50). These experiments likely utilized immunoassays where various

HBsAg proteins were incubated with BJT-778 to measure its binding capacity.

Phase 1/2a Clinical Trial in Healthy Volunteers and Patients with Chronic Hepatitis B/D: A

randomized, placebo-controlled study was conducted to evaluate the safety, tolerability,

pharmacokinetics, and antiviral activity of BJT-778. In healthy volunteers, single subcutaneous

doses of 75 mg, 300 mg, and 900 mg were administered. Serum concentrations of BJT-778
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were measured using a validated noncompetitive immunoassay with

electrochemiluminescence detection. Pharmacokinetic parameters were estimated using

noncompartmental analysis. The study also includes cohorts of patients with chronic hepatitis B

and D receiving multiple doses to evaluate antiviral activity.

Signaling Pathways and Experimental Workflows
Mechanism of Action: BJT-778 is a fully human IgG1 monoclonal antibody that targets HBsAg.

Its proposed dual mechanism of action involves:

Neutralization and Clearance: BJT-778 directly binds to and neutralizes HBV and HDV

virions, as well as HBsAg-containing subviral particles. This leads to a reduction in viral load.

Immune Modulation: The Fc domain of BJT-778 is fully functional. By forming immune

complexes with HBsAg, it facilitates Fc-gamma receptor-mediated uptake by antigen-

presenting cells (APCs). This enhanced uptake leads to the activation of HBV-specific T

cells, potentially helping to reconstitute antiviral immunity.

Caption: Dual mechanism of action of BJT-778.

Phase 2b/3 Clinical Trial Design for Chronic Hepatitis Delta: The ongoing clinical trials for BJT-

778 in patients with chronic hepatitis delta (CHD) involve randomizing participants into different

treatment arms to evaluate the efficacy and safety of various dosing regimens. A typical study

design is outlined below.
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Patient Screening
(Chronic HDV Infection)

Randomization (2:2:1)
(N ≈ 150)

Arm 1:
BJT-778 300 mg SC

Once Weekly

Arm 2:
BJT-778 900 mg SC
Once Every 4 Weeks

Arm 3:
Delayed Treatment

Follow-up & Efficacy/Safety Assessment
(HDV RNA, ALT levels)

Week 24:
Initiate BJT-778 300 mg SC

Once Weekly

After 24 weeks

Click to download full resolution via product page

Caption: Phase 2b/3 clinical trial workflow for BJT-778 in CHD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bluejaytx.com [bluejaytx.com]

2. bluejaytx.com [bluejaytx.com]

To cite this document: BenchChem. [An In-depth Technical Guide on the Early Research
Findings of BJT-778]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241480#early-research-findings-on-tak-778]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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